1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile
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Overview
Description
1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is a chemical compound with the empirical formula C12H13NO2 . Its molecular weight is 203.24 .
Molecular Structure Analysis
The SMILES string of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is N#CC1(C2=CC(OC)=C(OC)C=C2)CC1 . The InChI is 1S/C12H13NO2/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3 .Physical And Chemical Properties Analysis
1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is a solid . Its molecular weight is 203.24 .Scientific Research Applications
Crystal Structure Analysis
- The compound contributes to understanding the crystal structures of certain co-crystals, where its substituents like amino, cyano, and dimethoxyphenyl are overlapped, aiding in analyzing molecular interactions and structural features (Asiri et al., 2011).
Chemical Synthesis
- It serves as a precursor or intermediate in various synthetic pathways. For instance, it has been used in the synthesis of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane via a free-radical process (Bansal et al., 1983).
- Another application includes the synthesis of cyclopropyl-containing compounds that exhibit inhibitory effects on carbonic anhydrase isoenzymes, indicating potential pharmacological relevance (Artunç et al., 2016).
Material Science
- It has been involved in the first X-ray determination of cyclopropane structure in methanofullerenes, providing valuable insights into fullerene chemistry (Osterodt et al., 1994).
Organic Electronics
- Derivatives of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile have been explored for potential applications in organic electronics, especially in the synthesis of novel polycyano-containing organic ligands (Karpov et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVYROVODMATJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300010 |
Source
|
Record name | 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile | |
CAS RN |
20802-15-7 |
Source
|
Record name | 20802-15-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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